N-(2,2-Dimethylhydrazinecarbonyl)-L-alanine
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Overview
Description
N-(2,2-Dimethylhydrazinecarbonyl)-L-alanine is an organic compound with a unique structure that includes a hydrazinecarbonyl group attached to an alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylhydrazinecarbonyl)-L-alanine typically involves the reaction of L-alanine with 2,2-dimethylhydrazinecarbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethylhydrazinecarbonyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinecarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-(2,2-Dimethylhydrazinecarbonyl)-L-alanine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,2-Dimethylhydrazinecarbonyl)-L-alanine exerts its effects involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dimethylhydrazinecarbonyl)-L-valine
- N-(2,2-Dimethylhydrazinecarbonyl)-L-leucine
- N-(2,2-Dimethylhydrazinecarbonyl)-L-isoleucine
Uniqueness
N-(2,2-Dimethylhydrazinecarbonyl)-L-alanine is unique due to its specific structure and the presence of the alanine backbone, which imparts distinct biochemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
591753-81-0 |
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Molecular Formula |
C6H13N3O3 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
(2S)-2-(dimethylaminocarbamoylamino)propanoic acid |
InChI |
InChI=1S/C6H13N3O3/c1-4(5(10)11)7-6(12)8-9(2)3/h4H,1-3H3,(H,10,11)(H2,7,8,12)/t4-/m0/s1 |
InChI Key |
DCBMNDVMFVUUBA-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)NN(C)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)NN(C)C |
Origin of Product |
United States |
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